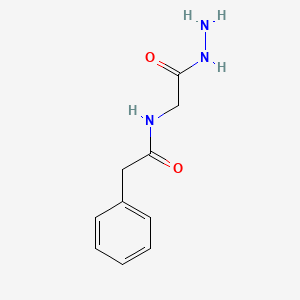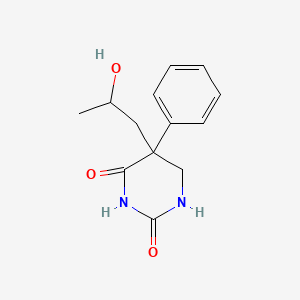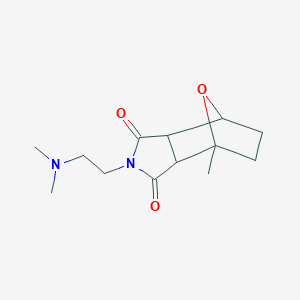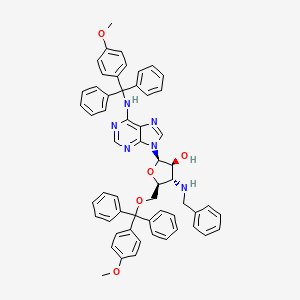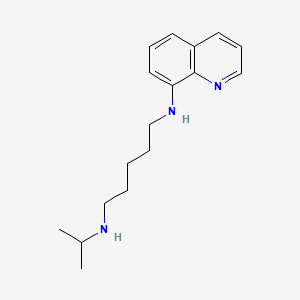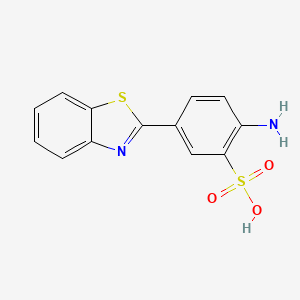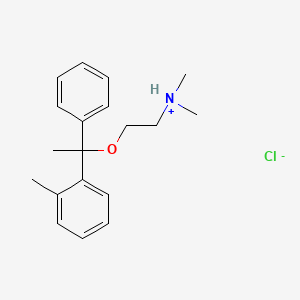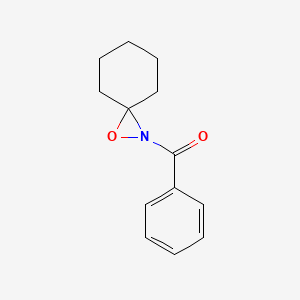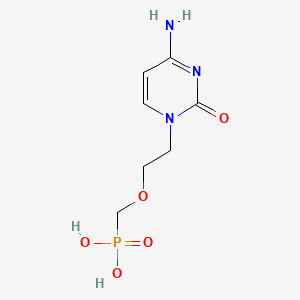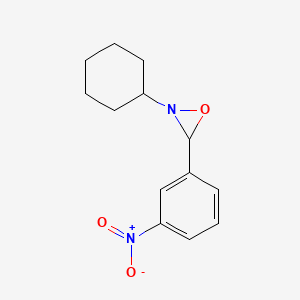
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine is an organic compound that features a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their high reactivity due to the strained three-membered ring and relatively weak nitrogen-oxygen bond . Oxaziridines are valuable in organic synthesis as oxygen and nitrogen transfer agents .
Métodos De Preparación
The synthesis of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . One common method is the reaction of cyclohexylamine with 3-nitrobenzaldehyde to form an imine intermediate, which is then oxidized using a peracid such as m-chloroperbenzoic acid to yield the desired oxaziridine . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates like sulfides and selenides.
Amination: It can transfer nitrogen to nucleophiles, such as amines and enolates.
Cycloaddition: It can participate in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles.
Common reagents used in these reactions include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, and thioethers . The major products formed depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate the release of these atoms, making the compound highly reactive . The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve nucleophilic attack on the oxaziridine ring .
Comparación Con Compuestos Similares
2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine can be compared with other oxaziridines, such as:
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine: Similar structure but with the nitro group in the para position, which may affect its reactivity and selectivity.
N-Phosphinoyl oxaziridines:
N-Sulfonyl oxaziridines: Also Davis reagents, these compounds are used for selective oxygen transfer reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and selectivity in various chemical reactions .
Propiedades
Número CAS |
23898-57-9 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-cyclohexyl-3-(3-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-4-5-10(9-12)13-14(18-13)11-6-2-1-3-7-11/h4-5,8-9,11,13H,1-3,6-7H2 |
Clave InChI |
IOXPEEMDMAXKEF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


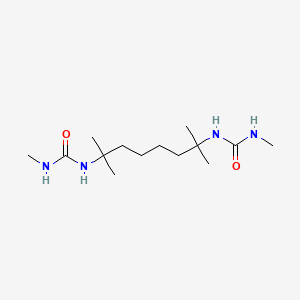
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
